Nicotinic acid N-oxide

Descripción general

Descripción

El ácido oxiniacico, también conocido como ácido 3-piridincarboxílico 1-óxido, es un compuesto químico con la fórmula molecular C6H5NO3 y un peso molecular de 139.1088 g/mol . Es un derivado N-óxido del ácido nicotínico y es conocido por sus diversas aplicaciones en la investigación científica y la industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido oxiniacico se puede sintetizar mediante la oxidación del ácido nicotínico utilizando peróxido de hidrógeno en presencia de un catalizador como el tungstato de sodio. La reacción generalmente ocurre en condiciones suaves, manteniendo la temperatura alrededor de 50-60 °C .

Métodos de Producción Industrial: La producción industrial del ácido oxiniacico implica procesos de oxidación similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas asegura un alto rendimiento y pureza del producto .

Tipos de Reacciones:

Oxidación: El ácido oxiniacico puede sufrir una oxidación adicional para formar varios derivados.

Reducción: Se puede reducir de nuevo a ácido nicotínico en condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en el anillo de piridina.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, tungstato de sodio.

Reducción: Gas hidrógeno, catalizador de paladio sobre carbono (Pd/C).

Sustitución: Diversos electrófilos y nucleófilos en condiciones ácidas o básicas.

Principales Productos Formados:

Oxidación: Derivados de estado de oxidación superior.

Reducción: Ácido nicotínico.

Sustitución: Derivados de piridina sustituidos.

Aplicaciones Científicas De Investigación

El ácido oxiniacico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como precursor de diversos compuestos químicos.

Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de ciertas enfermedades.

Industria: Utilizado en la producción de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del ácido oxiniacico implica su interacción con dianas moleculares y vías específicas. Como derivado N-óxido, puede actuar como un agente oxidante, influyendo en las reacciones redox dentro de los sistemas biológicos. También puede interactuar con enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos .

Compuestos Similares:

- Ácido nicotínico

- Derivados del ácido piridincarboxílico

- N-óxido de ácido nicotínico

Comparación: El ácido oxiniacico es único debido a su grupo funcional N-óxido, que le confiere propiedades químicas y biológicas distintas.

Comparación Con Compuestos Similares

- Nicotinic acid

- Pyridinecarboxylic acid derivatives

- Nicotinic acid N-oxide

Comparison: Oxiniacic acid is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.

Actividad Biológica

Nicotinic acid N-oxide (NANO) is a derivative of niacin (vitamin B3) that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of NANO, focusing on its mechanisms, effects on various biological pathways, and potential clinical implications.

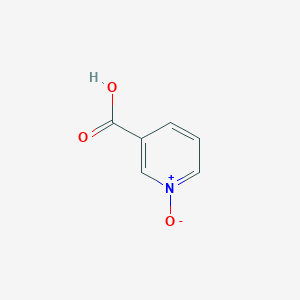

Chemical Structure and Properties

This compound is characterized by the presence of a nitrogen-oxygen bond in its structure, which influences its reactivity and biological interactions. The compound is often studied for its derivatives, which may exhibit enhanced stability and biological activity compared to the parent compound.

-

Inhibition of 3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO) :

- NANO has been identified as an inhibitor of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), which plays a critical role in the kynurenine pathway of tryptophan metabolism. This pathway is significant because it produces quinolinic acid (QUIN), a neurotoxin associated with excitotoxicity in neurodegenerative diseases .

- By inhibiting 3HAO, NANO reduces QUIN biosynthesis, potentially offering neuroprotective effects under pathological conditions .

-

Effects on Neurotransmitter Systems :

- Kynurenic acid (KYNA), another metabolite in the kynurenine pathway, acts as an allosteric modulator of the NMDA receptor and has neuroprotective properties. The balance between KYNA and QUIN is crucial for maintaining neuronal health. NANO's role in modulating this balance suggests it may have therapeutic potential in conditions like Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neuroprotective Effects :

- Metabolic Pathway Insights :

Clinical Implications

The biological activities of this compound suggest several potential clinical applications:

- Neurodegenerative Diseases : Given its role in modulating excitotoxic pathways, NANO could be explored as a therapeutic agent in conditions such as Alzheimer's disease or multiple sclerosis.

- Cardiovascular Health : Its potential antithrombotic properties may make it relevant in managing cardiovascular diseases.

- Biomarker Development : As a biomarker for CYP2E1 activity, NANO could assist in understanding individual metabolic responses to niacin supplementation or dietary intake.

Análisis De Reacciones Químicas

Electrophilic Acylation Reactions

NANO undergoes regioselective acylation at the 2-position when treated with anhydrides:

These reactions proceed via an electrophilic mechanism facilitated by the electron-donating N-oxide group . Competitive deoxygenative β-acyloxylation is observed in some cases .

Hydrolysis and Decarboxylation

-

Alkaline hydrolysis : Refluxing NANO with 10% KOH for 18–22 hours yields 2-amino-4,6-diisopropylnicotinic acid via decarboxylation .

-

Acid-mediated decarboxylation : Microwave irradiation (85°C, 45 minutes) in 6N HCl produces 2-amino-6-methylnicotinic acid through simultaneous hydrolysis of nitrile groups and decarboxylation .

Coordination Chemistry

NANO acts as a ligand for transition metals, forming complexes with 3d metal perchlorates in ethanol-triethylamine mixtures. Key interactions include:

-

Coordination through the N-oxide oxygen and carboxylate group

-

Formation of octahedral complexes with Mn(II), Fe(II), and Co(II)

Thermal Stability and Decomposition

NANO decomposes at 254–262°C . Under reflux conditions (>160°C), competing thermal decomposition pathways include:

Comparative Reaction Outcomes

Table 1: Synthetic Methods for NANO Derivatives

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-Aminonicotinic acid methyl ester | MTO/H₂O₂/EtOH, 3h | 2-Aminothis compound | 63% |

| 2-Amino-6-chloronicotinic acid methyl ester | MTO/H₂O₂/EtOH, 3 days | 6-Chloro-NANO | 45% |

| 2-Amino-4-phenyl-6-methylnicotinonitrile | KOH reflux, 22h | 4-Phenyl-6-methyl-NANO | 50% |

This reactivity profile positions NANO as a versatile intermediate in medicinal chemistry, particularly for synthesizing anti-inflammatory agents like niflumic acid . Its dual functional groups enable orthogonal derivatization strategies unmatched by simpler pyridine derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing nicotinic acid N-oxide, and how are spectral discrepancies addressed?

Methodological Answer: this compound is typically characterized using a combination of NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy. For example:

- FT-IR and FT-Raman identify vibrational modes of the N-oxide group (e.g., ν(N-O) at ~1260 cm⁻¹) and carboxylate stretching (~1680 cm⁻¹) .

- NMR (¹H and ¹³C) confirms proton environments and dimerization effects, with shifts observed at δ ~8.5 ppm (pyridine ring protons) . Discrepancies between experimental and computational spectra (e.g., DFT studies) may arise from approximations in solvation models or basis sets. To resolve these, compare monomeric vs. dimeric structural optimizations and adjust for solvent effects .

Q. How is this compound synthesized, and what purification methods are recommended?

Methodological Answer: this compound is synthesized via oxidation of nicotinic acid using agents like peroxomonosulfate (PMS) in acidic aqueous media. Key steps include:

- Reaction conditions: Optimize pH (e.g., acetate buffer) and temperature to enhance yield .

- Purification: Use reversed-phase ion-pair chromatography (e.g., C18 columns) with UV detection at 260 nm for isolating the N-oxide from unreacted starting material . Recrystallization from ethanol/water mixtures can further purify bulk samples .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Hazard mitigation: Avoid exposure to strong oxidizers, as decomposition produces NOx, CO, and CO₂ .

- Protective equipment: Use nitrile gloves, lab coats, and fume hoods. For fire hazards, employ self-contained breathing apparatus (SCBA) .

- Storage: Store in airtight containers at 2–8°C, protected from moisture and light .

Advanced Research Questions

Q. How does the N-oxide group influence the electronic structure and acidity of nicotinic acid derivatives?

Methodological Answer: The N-oxide group acts as a π-donor and stabilizes carboxylate anions via field effects. Computational studies (e.g., G3MP2) reveal:

- Acidity trends: ΔHacid for this compound is ~10 kcal/mol lower than benzoic acid, attributed to resonance stabilization (σR = −0.35) and field effects (σF = 1.01) .

- Electronic structure: Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing increased electron density on the carboxylate oxygen due to N-oxide resonance .

Q. What are the challenges in reconciling experimental and theoretical vibrational spectra of this compound?

Methodological Answer: Discrepancies often arise from:

- Dimerization: Theoretical models may neglect intermolecular H-bonding in dimeric structures, leading to underestimated ν(O-H) and ν(N-O) frequencies .

- Solvent interactions: Include implicit solvent models (e.g., PCM) in DFT calculations to better match experimental FT-IR/Raman data .

- Scaling factors: Apply empirical scaling (e.g., 0.961–0.975 for B3LYP/6-311++G(d,p)) to harmonic frequencies .

Q. How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?

Methodological Answer: this compound acts as a ligand for luminescent Pb²⁺ or lanthanide-based MOFs:

- Synthesis: React with Pb(NO₃)₂ in ethanol/water under solvothermal conditions (80–120°C) to form lead-carboxylate complexes .

- Characterization: Use single-crystal XRD to confirm coordination geometry and photoluminescence spectroscopy to assess emission properties (e.g., λem ~450 nm for Pb complexes) .

Q. What methodologies are effective in studying the oxidation kinetics of nicotinic acid to its N-oxide form?

Methodological Answer:

- Rate law determination: Monitor [PMS] decay via UV-Vis at 260 nm under pseudo-first-order conditions ([Nicotinic acid] ≫ [PMS]) .

- Mechanistic analysis: Use stopped-flow techniques to detect intermediates (e.g., hydroxyl radicals via EPR spin-trapping). Rate constants (k) are derived from plots of 1/k vs. [H⁺], confirming H⁺-dependent activation .

Q. Tables

Q. Table 1. Key Spectroscopic Peaks for this compound

| Technique | Observed Peaks | Assignment | Reference |

|---|---|---|---|

| FT-IR | 1260 cm⁻¹, 1680 cm⁻¹ | ν(N-O), ν(C=O) | |

| FT-Raman | 1385 cm⁻¹, 1600 cm⁻¹ | δ(CH), ν(C=C) ring | |

| ¹H NMR (D₂O) | δ 8.53 (d, 1H), 8.21 (m, 2H) | Pyridine ring protons |

Q. Table 2. Computational vs. Experimental ΔHacid Values (kcal/mol)

| Compound | G3MP2 ΔHacid | Experimental ΔHacid | Difference |

|---|---|---|---|

| This compound | 329.5 | - | - |

| Benzoic acid | 340.3 | 337.1 | +3.2 |

Propiedades

IUPAC Name |

1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCFFCXMEXZEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046543 | |

| Record name | Nicotinic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-81-4 | |

| Record name | Nicotinic acid N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiniacic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiniacic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic acid N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxiniacic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXINIACIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY03Q39E6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.